N-烯丙基-5-溴噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

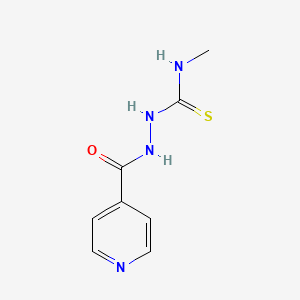

N-allyl-5-bromothiophene-2-carboxamide is a compound that belongs to the class of thiophene carboxamides, which are known for their diverse biological activities and potential applications in medicinal chemistry. While the provided papers do not directly discuss N-allyl-5-bromothiophene-2-carboxamide, they do provide insights into the synthesis, characterization, and applications of structurally related compounds. These insights can be extrapolated to understand the properties and potential synthesis routes for N-allyl-5-bromothiophene-2-carboxamide.

Synthesis Analysis

The synthesis of thiophene carboxamide derivatives typically involves the reaction of thiophenecarbonyl chloride with various amines or amides. For example, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives was achieved by treating cyclohexanecarboxamide with different aryl isothiocyanates, followed by characterization using spectroscopic methods . Similarly, N-allyl-5-bromothiophene-2-carboxamide could be synthesized by reacting 5-bromothiophenecarbonyl chloride with an allylamine under suitable conditions.

Molecular Structure Analysis

The molecular structure of thiophene carboxamide derivatives is often characterized by spectroscopic techniques such as IR, NMR, and sometimes by single-crystal X-ray diffraction studies. For instance, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined, revealing a triclinic space group and a chair conformation of the cyclohexane ring . These techniques could be employed to determine the molecular structure of N-allyl-5-bromothiophene-2-carboxamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

Thiophene carboxamides can undergo various chemical reactions, including Suzuki-Miyaura cross-coupling, which is used to synthesize functionalized derivatives . The presence of the bromo substituent in N-allyl-5-bromothiophene-2-carboxamide suggests that it could also be a candidate for cross-coupling reactions, potentially leading to a wide range of substituted thiophene carboxamides.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene carboxamides, such as solubility, melting point, and stability, can be influenced by their molecular structure. For example, the introduction of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets . The allyl and bromo groups in N-allyl-5-bromothiophene-2-carboxamide are likely to impart unique properties that could be explored through experimental studies.

科学研究应用

催化反应和合成

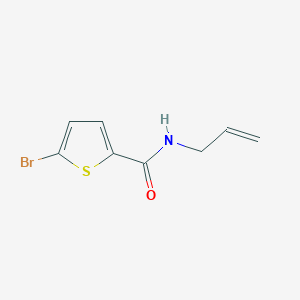

- N-烯丙基-5-溴噻吩-2-甲酰胺用于烯丙基醇的钯催化噻吩化,显示出选择性地形成噻吩醛或酮 (田丸、山田和吉田,1979)。

- 它还在镁双酰胺介导的卤素交换反应中发挥作用,有助于合成具有医药优势的化合物 (山根、砂原、冈野和森,2018)。

有机电子学和材料科学

- 该化合物在有机电子学中得到应用,特别是在为有机薄膜晶体管制备介电材料方面 (Sathyapalan、Ng、Lohani、Ong、Chen、Zhang、Lam 和 Mhaisalkar,2008)。

生物活性化合物的合成

- 它参与噻吩甲酰胺的合成,该甲酰胺被评估为聚(ADP-核糖)聚合酶 (PARP) 的潜在抑制剂,PARP 是癌症治疗中的一个靶点 (Shinkwin、Whish 和 Threadgill,1999)。

- 此外,其衍生物已被合成用于潜在的解痉活性,展示了该化合物的多种治疗应用 (Rasool、Ikram、Rashid、Afzal、Hashmi、Khan、Khan、Imran、Rahman 和 Shah,2020)。

计算化学和结构分析

- 在计算研究中,N-烯丙基-5-溴噻吩-2-甲酰胺衍生物已被分析其电子和非线性光学性质,有助于理解其反应性和稳定性 (Kanwal、Rasool、Zaidi、Zakaria、Bilal、Hashmi、Mubarik、Ahmad 和 Shah,2022)。

属性

IUPAC Name |

5-bromo-N-prop-2-enylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNOS/c1-2-5-10-8(11)6-3-4-7(9)12-6/h2-4H,1,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPQPCIRGKJLNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=C(S1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401667 |

Source

|

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-5-bromothiophene-2-carboxamide | |

CAS RN |

392238-35-6 |

Source

|

| Record name | 5-Bromo-N-(prop-2-en-1-yl)thiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1334708.png)

![1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B1334714.png)

![2-[(Furan-2-ylmethyl)-amino]-1-phenyl-ethanol](/img/structure/B1334723.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1334727.png)

![(2R,4R)-2-[D-Xylo-tetrahydroxybut-1-yl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1334733.png)